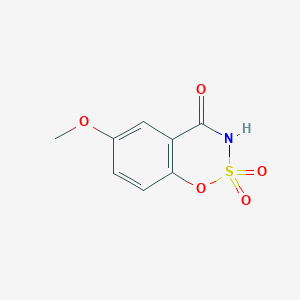
6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a chemical compound with the molecular formula C8H7NO5S.
Méthodes De Préparation
The synthesis of 6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 6-methoxy-2-tetralone with sulfur and nitrogen-containing reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific temperature and pressure settings .
Analyse Des Réactions Chimiques
6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione can be compared with other similar compounds such as:
6-Methoxy-2-tetralone: A related compound with similar structural features but different chemical properties.
6-Methoxy-1-tetralone: Another structurally similar compound with distinct reactivity and applications.
6,7-Dimethoxy-1-tetralone: A compound with additional methoxy groups, leading to different chemical behavior.
Propriétés
Formule moléculaire |
C8H7NO5S |
|---|---|
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
6-methoxy-2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one |
InChI |
InChI=1S/C8H7NO5S/c1-13-5-2-3-7-6(4-5)8(10)9-15(11,12)14-7/h2-4H,1H3,(H,9,10) |
Clé InChI |
BNDHLAYYVWHAMJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OS(=O)(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


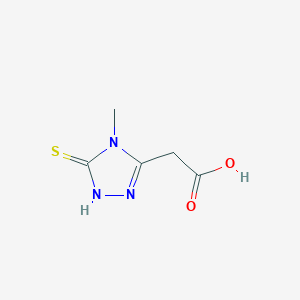

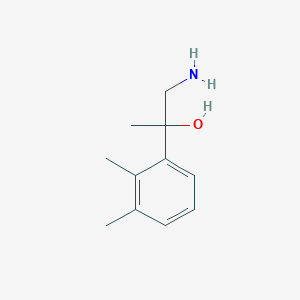

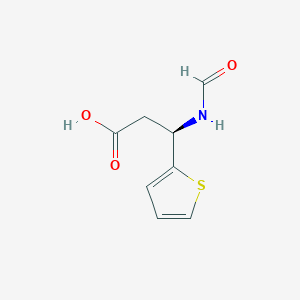



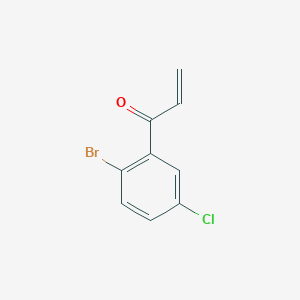
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde](/img/structure/B13613744.png)
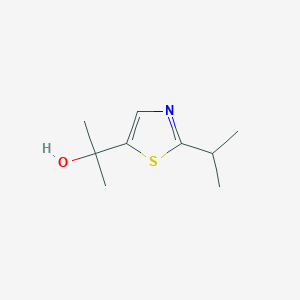
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B13613749.png)

![2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13613766.png)
